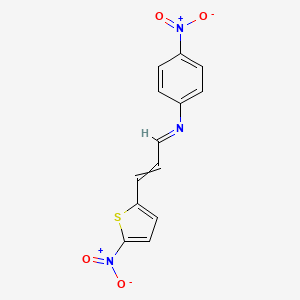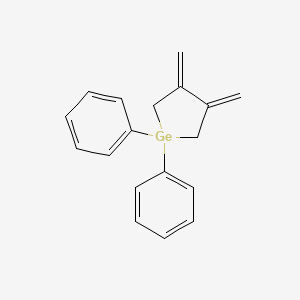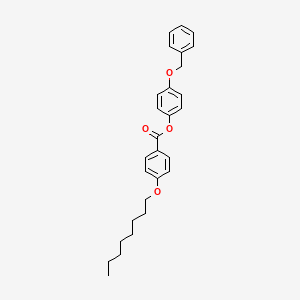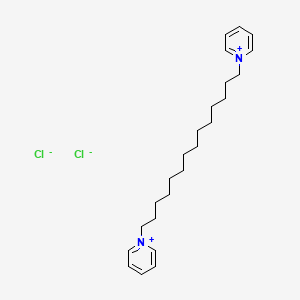![molecular formula C9H10ClN5O B15162189 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine CAS No. 668488-92-4](/img/structure/B15162189.png)
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4H-1,2,4-triazole-3,4-diamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can lead to various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 5-[(2-Chlorophenoxy)methyl]-2-furyl}(4-morpholinyl)methanone
- 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the chlorophenoxy group with the triazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
668488-92-4 |
|---|---|
Fórmula molecular |
C9H10ClN5O |
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
5-[(2-chlorophenoxy)methyl]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C9H10ClN5O/c10-6-3-1-2-4-7(6)16-5-8-13-14-9(11)15(8)12/h1-4H,5,12H2,(H2,11,14) |
Clave InChI |
CVWRQNOGCWGJGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=NN=C(N2N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)

![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
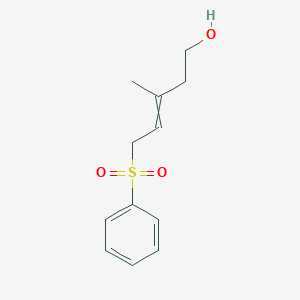

![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
